molecular formula C25H22N2O3 B12798835 Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate CAS No. 6964-63-2

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate

Cat. No.: B12798835
CAS No.: 6964-63-2
M. Wt: 398.5 g/mol
InChI Key: CSKYHUHRUFGIPV-UHFFFAOYSA-N
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Description

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate is a synthetic quinoline-based compound featuring a methyl ester group, a hydroxy-substituted quinoline core, and a phenyl-aminobenzyl moiety. Its structure integrates a quinoline ring system (common in bioactive molecules) with a substituted benzoate ester, which may influence solubility, stability, and biological interactions.

Properties

CAS No.

6964-63-2

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[[(8-hydroxy-2-methylquinolin-7-yl)-phenylmethyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3/c1-16-12-13-18-14-15-20(24(28)23(18)26-16)22(17-8-4-3-5-9-17)27-21-11-7-6-10-19(21)25(29)30-2/h3-15,22,27-28H,1-2H3

InChI Key

CSKYHUHRUFGIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-methyl-8-hydroxyquinoline with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H22N2O3
  • Molecular Weight : 398.454 g/mol
  • IUPAC Name : Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate

The compound features a quinoline core structure, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been studied for its antiproliferative effects on various cancer cell lines:

  • Cell Lines Tested :
    • Human T-lymphocyte cells (CEM)
    • Human cervix carcinoma cells (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780)

In vitro studies have shown that this compound can inhibit cell proliferation, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound's structure contributes to its antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, including:

  • Tested Microorganisms :
    • Mycobacterium smegmatis
    • Pseudomonas aeruginosa
    • Candida albicans (fungal strain)

The compound's effectiveness against these pathogens highlights its potential use in treating infections and as an alternative to traditional antibiotics .

Study on Antiproliferative Activity

A study conducted on a library of quinoline derivatives, including this compound, reported significant antiproliferative effects. The study involved testing these compounds on multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating strong inhibitory effects on cancer cell growth .

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was screened using the well diffusion method. Results showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an effective antimicrobial agent .

Summary of Applications

Application AreaDetails
Anticancer Activity Effective against various cancer cell lines; potential chemotherapeutic agent.
Antimicrobial Activity Active against multiple bacterial strains; potential for infection treatment.

Mechanism of Action

The mechanism of action of Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can chelate metal ions, affecting various enzymatic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinoline Derivatives

The 8-hydroxyquinoline moiety is a critical pharmacophore in antimicrobial and anticancer agents. However, the absence of electron-withdrawing groups (e.g., Br, Cl, CF₃ in C2–C7) could reduce electrophilic reactivity, affecting interactions with biological targets .

Table 1: Key Structural and Functional Differences
Compound Name Quinoline Substituents Ester Group Key Functional Groups Potential Applications
Target Compound 8-OH, 2-CH₃ Methyl NH-benzyl, phenyl Hypothetical: Antimicrobial
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate 8-OH Ethyl NH-benzyl, phenyl Research chemical
C2 (Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) 4-Br Methyl Piperazine, carbonyl Kinase inhibition (inferred)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione N/A N/A Spirocyclic, benzothiazole Organic synthesis intermediates

Ester Group Variations

The methyl ester in the target compound contrasts with the ethyl ester in its closest analog (CAS 5280-09-1, ). Methyl esters generally exhibit higher metabolic stability compared to ethyl esters due to reduced steric bulk, which may influence pharmacokinetics in biological systems . However, ethyl esters often demonstrate improved solubility in organic solvents, a factor critical for crystallization processes (e.g., compounds in were crystallized in ethyl acetate) .

Research Findings and Data Gaps

  • Spectral Characterization : While NMR and HRMS data are available for analogs in , the target compound’s spectral profile remains uncharacterized in the provided evidence. Its methyl and hydroxy groups would likely produce distinct ¹H NMR signals (e.g., ~δ 2.5 ppm for CH₃, ~δ 10 ppm for OH) .
  • Biological Activity: No direct bioactivity data are provided. However, benzothiazole-spirocyclic compounds () and sulfonylurea herbicides () highlight the importance of substituent diversity in modulating activity .

Biological Activity

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate (CAS No. 6964-63-2) is a complex organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoline derivative that contributes to its unique biological properties. The molecular formula is C25H22N2O3C_{25}H_{22}N_{2}O_{3} with a molecular weight of 398.5 g/mol. The compound's structure includes both quinoline and benzoate moieties, which enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C25H22N2O3
Molecular Weight 398.5 g/mol
CAS Number 6964-63-2
Density 1.271 g/cm³
Boiling Point 568.4 ºC
LogP 5.3099

The biological activity of this compound is primarily attributed to the quinoline moiety, which can intercalate with DNA, leading to disruption of cellular functions and inducing apoptosis in cancer cells. Additionally, it has been shown to chelate metal ions, which may affect various enzymatic processes, contributing to its antimicrobial effects .

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit a range of antimicrobial activities. This compound has demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against six pathogenic strains, showing significant inhibition zones ranging from 22 mm to 25 mm, indicating strong antibacterial properties compared to standard drugs .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

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